molecular formula C8H4F7N B1446313 3,5-Bis(trifluoromethyl)-2-fluoroaniline CAS No. 1804888-58-1

3,5-Bis(trifluoromethyl)-2-fluoroaniline

Cat. No. B1446313
M. Wt: 247.11 g/mol
InChI Key: NJWQEWDNLOJCAX-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-2-fluoroaniline is a fluoroalkyl azide reagent active in copper-catalyzed azide-alkyne cycloaddition (click reaction). It can be used as a highly fluorinated building block and can also be functionalized onto biomolecules, advanced materials, or polymers containing an alkyne .


Synthesis Analysis

The synthesis of compounds related to 3,5-Bis(trifluoromethyl)-2-fluoroaniline has been reported in several studies. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)-2-fluoroaniline is characterized by the presence of two trifluoromethyl groups and one fluoro group attached to an aniline ring .


Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)-2-fluoroaniline can undergo various chemical reactions. For example, it can participate in the formation of a sandwich type π-anion-π interaction complex . It can also undergo deprotonation reactions .

Safety And Hazards

3,5-Bis(trifluoromethyl)-2-fluoroaniline is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Future directions for the use of 3,5-Bis(trifluoromethyl)-2-fluoroaniline could include its use in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof could be used ubiquitously in H-bond catalysts . It could also be used in the synthesis of novel antibiotics to tackle antibiotic-resistant bacterial infections . Furthermore, it could play a role in the development of new materials for lithium-sulfur batteries .

properties

IUPAC Name

2-fluoro-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F7N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWQEWDNLOJCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)-2-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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